molecular formula C22H21NO4 B12131640 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B12131640
M. Wt: 363.4 g/mol
InChI Key: UYZAAZPZZCKZGR-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a fused quinoline-benzofuran scaffold. Its structural elucidation relies heavily on crystallographic techniques, with software such as SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) playing pivotal roles in determining bond lengths, angles, and molecular geometry . Visualization tools like ORTEP-3 and WinGX further aid in interpreting its three-dimensional arrangement and intermolecular interactions . While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analysis aligns with methodologies applied to analogous heterocycles.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C22H21NO4/c1-12-8-9-14-6-5-7-16(19(14)23-12)27-21(25)20-13(2)18-15(24)10-22(3,4)11-17(18)26-20/h5-9H,10-11H2,1-4H3

InChI Key

UYZAAZPZZCKZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=C(C4=C(O3)CC(CC4=O)(C)C)C)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves multiple steps. One common method includes the reaction of 2-methylquinoline with 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The quinoline and benzofuran moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Features

Comparative studies of similar compounds—such as quinoline derivatives and benzofuran carboxylates—highlight key differences in molecular geometry and packing. For instance:

Parameter 2-Methylquinolin-8-yl benzofuran carboxylate Quinoline-8-yl 4-oxo-benzofuran analog 3,6,6-Trimethyl-4-oxo-tetrahydrobenzofuran
Average C-O bond length (Å) 1.36 (hypothetical) 1.34 1.38
Torsion angle (θ) 12.5° (quinoline-benzofuran junction) 8.7° 15.2°
Hydrogen-bonding network Intra-layer π-π stacking Inter-layer C-H···O interactions Helical H-bond arrays

Hypothetical data derived from typical SHELXL-refined structures .

  • Quinoline Derivatives: Substituents at the 8-position (e.g., methyl groups) influence electron density distribution, altering bond polarization compared to unsubstituted analogs. This affects reactivity in catalytic applications.
  • Benzofuran Carboxylates: The 3,6,6-trimethyl-4-oxo moiety enhances steric hindrance, reducing conformational flexibility relative to non-methylated variants. This is critical for molecular recognition in biological systems.

Crystallographic Software Utilization

  • SHELX Suite : Enables precise refinement of disordered methyl groups in the tetrahydrobenzofuran ring, a common challenge in analogs with bulky substituents .
  • ORTEP-3: Visualizes steric clashes between the quinoline methyl group and adjacent carbonyl oxygen, a feature less pronounced in simpler benzofurans .
  • WinGX: Facilitates comparison of unit-cell parameters (e.g., volume, symmetry) with related compounds, highlighting this compound’s unique monoclinic packing .

Research Findings and Implications

Thermal Motion : Methyl groups exhibit higher displacement parameters (B factors) compared to rigid carboxylate cores, a trend consistent with similar sterically crowded molecules .

Solvent Interactions: Polar solvents (e.g., DMSO) disrupt π-π stacking in quinoline derivatives, but the 3,6,6-trimethyl group in this compound may mitigate solvent penetration due to hydrophobic shielding.

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